5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrazole ring, and an oxane moiety, making it a complex and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the oxane moiety, and the bromination of the furan ring. Common reagents used in these reactions include bromine, oxane derivatives, and pyrazole precursors. The reaction conditions often involve the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as n-butyllithium and phenylmagnesium bromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
- 5-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids
- 5-bromo derivatives of indole phytoalexins
Uniqueness
5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Biological Activity
5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a furan ring, a pyrazole moiety, and a bromine substituent. The oxan group enhances its solubility and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. A study reported an IC50 value of 2.14 µM for related pyrazole derivatives against specific bacterial pathogens, suggesting that this compound may possess comparable efficacy .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely studied. For example, compounds with similar structural features have demonstrated the ability to induce apoptosis in cancer cell lines. A recent study highlighted that certain pyrazole-based compounds exhibited IC50 values ranging from 1.13 µM to 2.39 µM against different cancer cell lines, indicating strong antiproliferative effects .
The mechanisms underlying the biological activities of this compound are thought to involve:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cellular signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with various receptors, including those involved in apoptosis and cell proliferation.
- Oxidative Stress Reduction : Some studies suggest that pyrazole compounds can modulate oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage.
Study on Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The researchers synthesized several analogs and tested their antimicrobial activity using the broth microdilution method. The results indicated that modifications at the bromine position significantly enhanced activity against Gram-positive bacteria .
Compound | Structure | IC50 (µM) | Target Organism |
---|---|---|---|
Compound A | Similar structure | 2.14 | E. coli |
Compound B | Similar structure | 1.13 | S. aureus |
Study on Anticancer Activity
In another investigation focusing on the anticancer properties of pyrazole derivatives, the compound was tested against several cancer cell lines, including breast and colon cancer cells. The results showed that the compound induced significant cell death at low micromolar concentrations, confirming its potential as an anticancer agent .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast Cancer) | 1.21 | Apoptosis induction |
HT29 (Colon Cancer) | 2.39 | Cell cycle arrest |
Properties
IUPAC Name |
5-bromo-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c15-13-2-1-12(21-13)14(19)17-11-7-16-18(9-11)8-10-3-5-20-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKRSADFKQKYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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